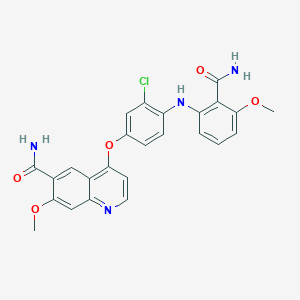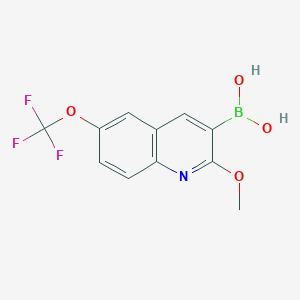
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid is an organic compound that features a boronic acid functional group attached to a quinoline ring. This compound is notable for its unique structure, which includes both methoxy and trifluoromethoxy substituents on the quinoline ring. The presence of these groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy or trifluoromethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
科学的研究の応用
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is valuable in materials science for the development of advanced materials with specific properties, such as liquid crystals and polymers.
作用機序
The mechanism of action of (2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The quinoline ring can interact with various biological targets, influencing pathways involved in disease processes .
類似化合物との比較
Similar Compounds
8-Trifluoromethoxyquinoline-5-boronic acid: Similar structure but with different substitution pattern on the quinoline ring.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole ring, showing different pharmacological properties.
Uniqueness
(2-Methoxy-6-(trifluoromethoxy)quinolin-3-YL)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H9BF3NO4 |
|---|---|
分子量 |
287.00 g/mol |
IUPAC名 |
[2-methoxy-6-(trifluoromethoxy)quinolin-3-yl]boronic acid |
InChI |
InChI=1S/C11H9BF3NO4/c1-19-10-8(12(17)18)5-6-4-7(20-11(13,14)15)2-3-9(6)16-10/h2-5,17-18H,1H3 |
InChIキー |
CAIJIFKQLSSAMS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-C]pyridin-6-YL)methanol hcl](/img/structure/B13049321.png)

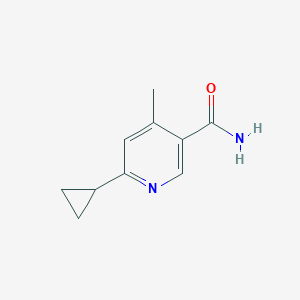

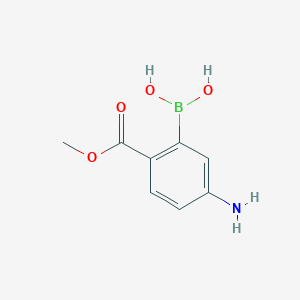
![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-phenylmethanecarbohydrazonoylcyanide](/img/structure/B13049349.png)

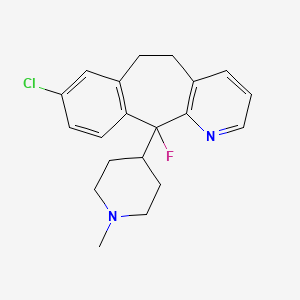
![(1S)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13049380.png)
![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)
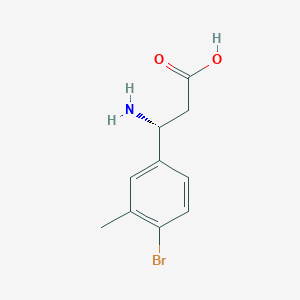

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)
